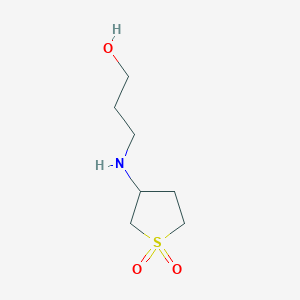

3-((3-Hydroxypropyl)amino)tetrahydrothiophene 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((3-Hydroxypropyl)amino)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C7H15NO3S and its molecular weight is 193.26. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Applications

One of the primary applications of tertiary amines, similar in structure to "3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol," is in the field of corrosion inhibition. For instance, compounds like 1,3-di-amino-propan-2-ol derivatives have been synthesized and found to significantly retard the anodic dissolution of iron, serving as effective anodic inhibitors and protecting metal surfaces from corrosion (Gao, Liang, & Wang, 2007). This application is crucial for extending the lifespan of carbon steel structures in corrosive environments.

Biochemical and Pharmacological Research

In biochemical research, derivatives of 3-amino-propan-1-ol, like poly(ether imine) dendrimers synthesized from 3-amino-propan-1-ol, have been explored for their biocompatibility and potential as drug delivery vehicles. These dendrimers have shown to be non-toxic and could be tailored with various functional groups, making them versatile tools for biological studies (Krishna, Jain, Tatu, & Jayaraman, 2005).

Another significant area of application involves the synthesis and evaluation of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives as Src kinase inhibitors, showcasing potential anticancer activities. These compounds, synthesized from epichlorohydrin, demonstrated inhibitory effects on Src kinase and anticancer activity on human breast carcinoma cells, offering insights into developing new therapeutic agents (Sharma et al., 2010).

Catalysis and Chemical Synthesis

Research has also explored the catalytic applications of compounds derived from 3-amino-propan-1-ol, including the synthesis of cyclic acetals from glycerol, indicating their utility in producing novel platform chemicals from renewable resources (Deutsch, Martin, & Lieske, 2007). Such studies underscore the compound's role in green chemistry by facilitating the conversion of bio-based raw materials into valuable chemicals.

Mechanism of Action

Target of Action

The primary target of the compound 3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and resulting in changes in the cell’s excitability .

Result of Action

The activation of GIRK channels by this compound can potentially influence numerous physiological processes and indications, such as pain perception, epilepsy, reward/addiction, and anxiety . .

Properties

IUPAC Name |

3-[(1,1-dioxothiolan-3-yl)amino]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c9-4-1-3-8-7-2-5-12(10,11)6-7/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISKLSCSMCPVCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-Cyano-3-[3-(dimethylsulfamoyl)phenyl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2760604.png)

![2-[(1-Cyclopentylpiperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2760609.png)

![(Z)-5-chloro-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2760611.png)

![2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2760614.png)

![N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2760615.png)

![N-[4-(dimethylamino)benzyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2760619.png)